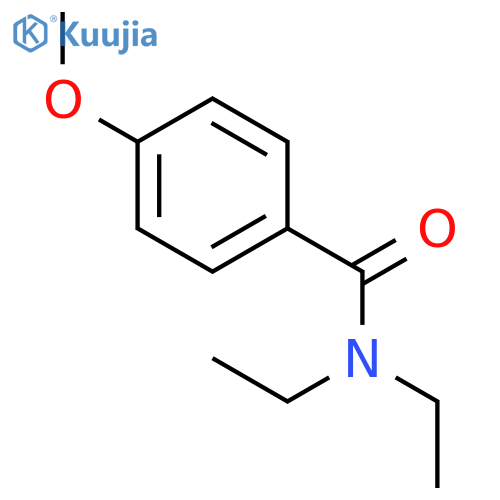Cas no 7465-86-3 (Benzamide,N,N-diethyl-4-methoxy-)
ベンズアミド、N,N-ジエチル-4-メトキシ-は、有機合成において有用な中間体として知られる化合物です。メトキシ基とジエチルアミノ基を有するベンズアミド誘導体であり、高い反応性と選択性を示すことが特徴です。特に医薬品や農薬の合成において、重要な構造単位として利用されます。本化合物は優れた溶解性を示し、有機溶媒との相性が良いため、反応条件の最適化が容易です。また、安定性に優れており、保管や取り扱いが比較的簡便です。これらの特性から、効率的な合成プロセスの構築に貢献できる化合物です。

7465-86-3 structure
商品名:Benzamide,N,N-diethyl-4-methoxy-
Benzamide,N,N-diethyl-4-methoxy- 化学的及び物理的性質
名前と識別子
-
- Benzamide,N,N-diethyl-4-methoxy-
- N,N-Diethyl-4-methoxybenzamide
- 4-methoxy-benzoic acid diethylamide
- 4-methoxy-N,N-diethylbenzamide
- AC1L5LQP
- AC1Q2YST
- AG-G-96967
- CTK5E0230
- N,N-diethyl 4-methoxybenzamide
- N,N-diethyl(4-methoxyphenyl)carboxamide
- N,N-diethyl-4-methoxy-benzamide
- N,N-diethyl-4-methyloxybenzamide
- N,N-diethyl-p-methoxybenzamide
- NSC27695
- ST042571
- SureCN1844719
- DTXSID10282734
- BZ33650000
- Anisic acid diethylamide
- SCHEMBL1844719
- Q63408619
- Anissaeurediaethylamid
- CS-0314571
- NSC404044
- CHEBI:181003
- HCJXEOFLVIFFDG-UHFFFAOYSA-N
- Anissaeurediaethylamid [German]
- FT-0716686
- NSC-27695
- N,N-DIETHYL-PARA-ANISAMIDE
- SR-01000196934
- SR-01000196934-1
- NIOSH/BZ3365000
- NSC-404044
- AKOS003252420
- 7465-86-3
- Anisamide, N,N-diethyl-
- DA-03127
-
- インチ: InChI=1S/C12H17NO2/c1-4-13(5-2)12(14)10-6-8-11(15-3)9-7-10/h6-9H,4-5H2,1-3H3
- InChIKey: HCJXEOFLVIFFDG-UHFFFAOYSA-N
- ほほえんだ: CCN(CC)C(=O)c1ccc(OC)cc1
計算された属性
- せいみつぶんしりょう: 207.12601
- どういたいしつりょう: 207.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 194
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 29.5Ų
じっけんとくせい
- PSA: 29.54
- LogP: 2.17720
Benzamide,N,N-diethyl-4-methoxy- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H59021-250mg |
N,N-Diethyl-4-methoxybenzamide, 97% |
7465-86-3 | 97% | 250mg |
¥2860.00 | 2022-10-09 | |
| 1PlusChem | 1P008PW3-1g |
Benzamide,N,N-diethyl-4-methoxy- |
7465-86-3 | 95% | 1g |
$918.00 | 2024-04-21 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H59021-1g |
N,N-Diethyl-4-methoxybenzamide, 97% |
7465-86-3 | 97% | 1g |
¥9198.00 | 2022-10-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1385241-1g |
N,N-diethyl-4-methoxybenzamide |
7465-86-3 | 98% | 1g |
¥3564.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1385241-250mg |
N,N-diethyl-4-methoxybenzamide |
7465-86-3 | 98% | 250mg |
¥936.00 | 2024-07-28 | |
| Aaron | AR008Q4F-250mg |
Benzamide,N,N-diethyl-4-methoxy- |
7465-86-3 | 95% | 250mg |
$500.00 | 2025-02-11 | |
| 1PlusChem | 1P008PW3-250mg |
Benzamide,N,N-diethyl-4-methoxy- |
7465-86-3 | 95% | 250mg |
$378.00 | 2024-04-21 | |
| Aaron | AR008Q4F-1g |
Benzamide,N,N-diethyl-4-methoxy- |
7465-86-3 | 95% | 1g |
$800.00 | 2025-02-11 |
Benzamide,N,N-diethyl-4-methoxy- 関連文献
-
Shi-Meng Wang,Chuang Zhao,Xu Zhang,Hua-Li Qin Org. Biomol. Chem. 2019 17 4087
-
2. Hydrogen-bond basicity of secondary and tertiary amides, carbamates, ureas and lactamsJean-Yves Le Questel,Christian Laurence,Abdeljalil Lachkar,Maryvonne Helbert,Michel Berthelot J. Chem. Soc. Perkin Trans. 2 1992 2091
-
Antonella Leggio,Alessandra Comandè,Emilia Lucia Belsito,Marianna Greco,Lucia Lo Feudo,Angelo Liguori Org. Biomol. Chem. 2018 16 5677
-
4. A novel method for the synthesis of substituted naphthalenes and phenanthrenesCharles B. de Koning,Joseph P. Michael,Amanda L. Rousseau J. Chem. Soc. Perkin Trans. 1 2000 787
7465-86-3 (Benzamide,N,N-diethyl-4-methoxy-) 関連製品
- 3400-22-4(4-Methoxy-N-methylbenzamide)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
